2.8-Fold Enhanced Potency Against Botrytis cinerea Compared to Parent Compound Magnolol
In a direct head-to-head comparison, Antifungal agent 17 (compound L5) demonstrated an EC50 value of 2.86 μg/mL against B. cinerea, which is approximately 2.8-fold more potent than the parent natural product magnolol (EC50 = 8.13 μg/mL) [1]. This quantifiable improvement establishes a clear structure-activity relationship advantage conferred by the dibromo substitution [1].
| Evidence Dimension | In vitro antifungal potency (EC50) |
|---|---|
| Target Compound Data | 2.86 μg/mL |
| Comparator Or Baseline | Magnolol (parent compound) 8.13 μg/mL |
| Quantified Difference | 2.8-fold improvement |
| Conditions | Mycelial growth rate inhibition assay on Botrytis cinerea, in vitro |
Why This Matters
This 2.8-fold potency enhancement justifies the selection of Antifungal agent 17 over its natural precursor for research focused on Botrytis cinerea inhibition, as it provides a more potent chemical probe at equivalent concentrations.
- [1] Li H, He YH, Hu YM, et al. Design, Synthesis, and Structure-Activity Relationship Studies of Magnolol Derivatives as Antifungal Agents. J Agric Food Chem. 2021 Oct 13;69(40):11781-11793. View Source
